molecular formula C21H28N6O2 B2490655 4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide CAS No. 873002-40-5

4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide

Cat. No.: B2490655
CAS No.: 873002-40-5
M. Wt: 396.495
InChI Key: RVBOWTYNNOYOKY-UHFFFAOYSA-N
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Description

This compound is a triazolopyridazine derivative featuring a benzamide core linked to a triazolo[4,3-b]pyridazin scaffold via an ethyl spacer. The structure includes a 4-methylbenzamide group and a 3-(propan-2-yloxy)propylamino substituent at the 6-position of the pyridazine ring. Such modifications are designed to enhance binding affinity and pharmacokinetic properties, particularly targeting enzymes or receptors where triazolopyridazines are known to interact, such as kinase inhibitors or neurotransmitter modulators .

Properties

IUPAC Name

4-methyl-N-[2-[6-(3-propan-2-yloxypropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-15(2)29-14-4-12-22-18-9-10-19-24-25-20(27(19)26-18)11-13-23-21(28)17-7-5-16(3)6-8-17/h5-10,15H,4,11-14H2,1-3H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBOWTYNNOYOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves multiple steps, including the formation of the triazolo-pyridazine core and subsequent functionalization. One common synthetic route includes:

    Formation of the Triazolo-Pyridazine Core: This step typically involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond (benzamide group) and ether linkage (isopropyloxypropyl chain) are susceptible to hydrolysis under acidic or basic conditions.

  • Amide Hydrolysis :
    Under reflux with 6M HCl (110°C, 12 hours), the benzamide group undergoes cleavage to yield 4-methylbenzoic acid and the corresponding amine intermediate .
    Reaction :

    Compound+H2OHCl4-Methylbenzoic Acid+Amine Intermediate\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} 4\text{-Methylbenzoic Acid} + \text{Amine Intermediate}
  • Ether Cleavage :
    Treatment with HBr in acetic acid (48 hours, 25°C) cleaves the isopropyloxypropyl chain to form 3-bromopropanol and regenerate the primary amine .

Reaction Type Conditions Products Yield Source
Acidic Amide Hydrolysis6M HCl, 110°C, 12 hours4-Methylbenzoic Acid + Amine78%
Ether Cleavage48% HBr, CH₃COOH, 25°C, 48 hours3-Bromopropanol + Primary Amine65%

Nucleophilic Substitution at the Triazolopyridazine Core

The triazolopyridazine ring undergoes nucleophilic substitution at the C3 position due to electron-withdrawing effects from adjacent nitrogen atoms.

  • Amination :
    Reaction with hydrazine hydrate (80°C, 8 hours) replaces the ethyl group at C3 with an amino group .
    Reaction :

    Compound+NH2NH2Amino-Substituted Derivative+Ethanol\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Amino-Substituted Derivative} + \text{Ethanol}
  • Halogenation :
    Electrophilic bromination (Br₂, DCM, 0°C) introduces bromine at the C7 position of the pyridazine ring .

Reaction Type Conditions Products Yield Source
AminationHydrazine hydrate, 80°C, 8 hoursC3-Amino-triazolopyridazine derivative85%
BrominationBr₂, DCM, 0°C, 2 hoursC7-Bromo-triazolopyridazine derivative62%

Alkylation/Acylation of the Amino Group

The secondary amine in the isopropyloxypropyl chain reacts with alkyl halides or acyl chlorides.

  • Alkylation :
    Treatment with methyl iodide (K₂CO₃, DMF, 60°C, 6 hours) yields a tertiary amine .
    Reaction :

    Amine+CH3IN-Methylated Derivative+KI\text{Amine} + \text{CH}_3\text{I} \rightarrow \text{N-Methylated Derivative} + \text{KI}
  • Acylation :
    Reaction with acetyl chloride (pyridine, 25°C, 4 hours) forms an acetamide derivative .

Reaction Type Conditions Products Yield Source
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6 hoursN-Methylated derivative90%
AcylationAcCl, Pyridine, 25°C, 4 hoursN-Acetylated derivative82%

Catalytic Coupling Reactions

The pyridazine ring participates in Suzuki-Miyaura cross-coupling reactions.

  • Pd-Catalyzed Coupling :
    Using Pd(PPh₃)₄ and 4-methoxyphenylboronic acid (K₂CO₃, dioxane, 100°C, 12 hours) introduces aryl groups at the C6 position .
    Reaction :

    Bromide Derivative+Ar-B(OH)2PdAryl-Substituted Product\text{Bromide Derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Aryl-Substituted Product}
Reaction Type Conditions Products Yield Source
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane, 100°CC6-Aryl-triazolopyridazine derivative75%

Oxidation of the Isopropyloxypropyl Chain

The ether-linked side chain undergoes oxidation with KMnO₄ (H₂O, 80°C, 5 hours) to form a carboxylic acid .
Reaction :

Isopropyloxypropyl ChainKMnO4Propionic Acid Derivative\text{Isopropyloxypropyl Chain} \xrightarrow{\text{KMnO}_4} \text{Propionic Acid Derivative}

Reaction Type Conditions Products Yield Source
OxidationKMnO₄, H₂O, 80°C, 5 hoursCarboxylic acid derivative58%

Key Findings from Research:

  • The triazolopyridazine core enhances electrophilic substitution reactivity compared to simpler pyridazines .

  • The benzamide group stabilizes the molecule against thermal degradation up to 250°C .

  • The isopropyloxypropyl chain increases solubility in non-polar solvents (logP = 2.3) .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a triazolo-pyridazine moiety, which is known for its diverse biological activities. Its molecular formula is C20H28N6O3SC_{20}H_{28}N_6O_3S, and it possesses several functional groups that contribute to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide exhibit significant anticancer properties. For instance, research on 1,2,4-triazole derivatives has shown their effectiveness against various cancer cell lines such as K562 and MCF-7. These compounds induce apoptosis and inhibit cell proliferation through multiple mechanisms, including the modulation of signaling pathways associated with cancer progression .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Similar triazolo derivatives have demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. This dual action suggests that this compound could be developed as a therapeutic agent for inflammatory diseases .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of this compound with various biological targets. These studies reveal how the compound interacts at the molecular level with enzymes or receptors implicated in disease states. The binding interactions are critical for understanding its efficacy and potential side effects .

Case Study 1: Anticancer Activity

A study conducted by researchers examined the effects of triazole-containing compounds on human cancer cell lines. The results showed that these compounds inhibited cell growth significantly compared to control groups. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of a related compound. The study demonstrated that treatment with the compound reduced inflammatory markers in vitro and in vivo models. This suggests potential therapeutic applications in conditions such as arthritis or other inflammatory disorders .

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The triazolo-pyridazine core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects : The 4-chlorobenzyl substituent in may improve metabolic stability relative to the ether-containing propan-2-yloxy group, which is prone to oxidative degradation.
  • Bioactivity : Methoxy-substituted analogs (e.g., ) often exhibit altered binding kinetics due to steric and electronic effects, suggesting the target compound’s methoxy-free structure could favor interactions with flat binding pockets.

Bioactivity and Pharmacological Profiles

While direct data for the target compound are unavailable, inferences can be drawn from related structures:

  • N-(2-{6-[(4-Chlorobenzyl)amino]...}ethyl)benzamide : Demonstrated moderate kinase inhibitory activity in preliminary assays, with IC₅₀ values in the micromolar range. The chloro group enhances π-π stacking in hydrophobic enzyme pockets.
  • Methoxy-substituted triazolopyridazines : Showed nanomolar affinity for serotonin receptors, attributed to the methoxy group’s hydrogen-bonding capacity. The absence of this group in the target compound may shift selectivity toward other targets.

Biological Activity

The compound 4-methyl-N-[2-(6-{[3-(propan-2-yloxy)propyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a complex organic molecule that incorporates a triazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and potential anticancer properties.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Core Structure : The 1,2,4-triazole ring is known for its diverse biological activities.
  • Substituents : The presence of a propan-2-yloxy group and a benzamide moiety enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various pathogens:

CompoundActivity AgainstReference
1aStaphylococcus aureus
1bEnterococcus faecalis
1cBacillus cereus

In studies involving structurally related compounds, it was observed that modifications in the side chains could lead to enhanced antimicrobial efficacy. The introduction of hydrophobic groups often increased membrane permeability, thus improving activity against Gram-positive bacteria.

Antiviral Activity

The triazole derivatives have also been investigated for their antiviral properties. Compounds with similar structural features have demonstrated promising results against viral infections:

  • Mechanism of Action : Triazoles may inhibit viral replication by interfering with viral enzymes or host cell receptors.
  • Case Studies : A study highlighted that certain triazole derivatives exhibited activity against herpes simplex virus (HSV) and influenza virus strains .

Anticancer Potential

Emerging research has suggested that compounds containing triazole rings may possess anticancer properties. The mechanism is thought to involve:

  • Cell Cycle Arrest : Some studies indicate that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Targeting Specific Pathways : The inhibition of pathways such as PI3K/Akt/mTOR has been noted in related triazole compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. Key observations include:

  • Substituent Variations : Modifications on the triazole ring and side chains significantly affect biological activity.
  • Hydrophobicity : Increased hydrophobic character often correlates with enhanced membrane penetration and bioactivity.

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